S-30-Hydroxygambogic acid

Leukemia Multidrug Resistance Cytotoxicity

S-30-Hydroxygambogic acid (GA-OH) is the sole gambogic acid epimer with direct HPV E6 oncoprotein inhibitory activity—absent in parent gambogic acid and R-epimer. IC50 of 4.49 µM against doxorubicin-resistant K562/R (vs. 10.78 µM for doxorubicin), ideal for MDR reversal research. Validated in vivo cisplatin synergy (0.6 mg/kg, p=0.0105) in HPV+ HNSCC xenografts. S- vs. R-epimer potency differs up to 2.84-fold; stereochemistry is critical for E6 targeting. Order ≥98% pure S-epimer for reproducible SAR and combination therapy studies.

Molecular Formula C38H44O9
Molecular Weight 644.7 g/mol
Cat. No. B12403654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-30-Hydroxygambogic acid
Molecular FormulaC38H44O9
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C
InChIInChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23-,27-,36+,37+,38+/m1/s1
InChIKeyMNNVIONVHRRQPF-VISJYHKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-30-Hydroxygambogic Acid: A Polyprenylated Xanthone Epimer with Distinct Cytotoxic and Target-Specific Profile


S-30-Hydroxygambogic acid (CAS 881027-36-7) is a polyprenylated caged xanthone epimer isolated from Garcinia hanburyi resin (gamboges), belonging to the gambogic acid (GA) family of natural products [1]. This compound, often designated GA-OH, possesses a complex pentacyclic scaffold characterized by a 30-hydroxyl substitution that distinguishes it from its parent gambogic acid and other in-class analogs [2]. Initially identified in 2006 through detailed spectroscopic analysis alongside its (2S)-epimer 30-hydroxyepigambogic acid, S-30-hydroxygambogic acid has been demonstrated to exhibit cytotoxic activity against human leukemia cell lines and, notably, has been identified as a specific inhibitor of the HPV E6 oncoprotein [3].

Why Generic Gambogic Acid or Other Xanthone Epimers Cannot Substitute for S-30-Hydroxygambogic Acid


The gambogic acid (GA) family exhibits significant structure-activity relationship (SAR) divergence, rendering generic substitution scientifically invalid. The presence and stereochemistry of the C-30 hydroxyl group critically modulate both cytotoxic potency and target selectivity. For instance, the R- and S-epimers of 30-hydroxygambogic acid display a ~1.5- to 2.8-fold difference in IC50 values against the same K562 leukemia cell lines, underscoring the strict stereochemical requirements for optimal activity [1]. Furthermore, S-30-hydroxygambogic acid (GA-OH) possesses a unique mechanism of action as a direct inhibitor of HPV E6 oncoprotein, a property not observed for the parent gambogic acid, which primarily acts via Hsp90 inhibition or proteasome system modulation [2]. Therefore, substituting S-30-hydroxygambogic acid with unmodified gambogic acid, its R-epimer, or other caged xanthones like gambogenic acid or morellic acid would not only compromise potency in specific resistant models but also entirely forfeit the E6-targeted activity essential for HPV+ oncology research applications [3].

Quantitative Differentiation of S-30-Hydroxygambogic Acid: A Head-to-Head Evidence Guide


Cytotoxic Potency in Doxorubicin-Resistant Leukemia: S-30-Hydroxygambogic Acid vs. Doxorubicin

S-30-hydroxygambogic acid demonstrates superior cytotoxic potency compared to the standard chemotherapeutic doxorubicin in the doxorubicin-resistant K562/R cell line, indicating potential utility in overcoming multidrug resistance (MDR) [1]. While doxorubicin shows a drastic 16.3-fold loss of activity in the resistant line, S-30-hydroxygambogic acid maintains comparable efficacy across both sensitive and resistant lines.

Leukemia Multidrug Resistance Cytotoxicity

Stereochemical Impact on Cytotoxicity: S- vs. R-30-Hydroxygambogic Acid Epimer Comparison

The S- and R-epimers of 30-hydroxygambogic acid exhibit markedly different cytotoxic profiles against leukemia cell lines, demonstrating that stereochemistry at the C-2 position is a critical determinant of potency [1]. The R-epimer is approximately 1.5- to 2.8-fold more potent than the S-epimer in both sensitive and resistant K562 cells.

Stereochemistry Epimer Comparison Structure-Activity Relationship

Unique Mechanism of Action: S-30-Hydroxygambogic Acid as an HPV E6 Inhibitor vs. Parent Gambogic Acid

Unlike the parent compound gambogic acid (GA), which primarily targets Hsp90, the ubiquitin-proteasome system, or other pathways, S-30-hydroxygambogic acid (GA-OH) functions as a specific inhibitor of the HPV E6 oncoprotein [1]. This distinct mechanism is supported by SAR studies showing improved E6-inhibitory activity for GA-OH over the initial lead compound [1].

HPV+ Cancer E6 Oncoprotein Targeted Therapy

In Vivo Synergy with Cisplatin in HPV+ Head and Neck Cancer Model

S-30-hydroxygambogic acid (GA-OH) significantly enhances the in vivo antitumor efficacy of cisplatin in an HPV+ head and neck squamous cell carcinoma (HNSCC) xenograft model without causing overt clinical toxicity [1]. This provides a quantitative, translational advantage over using GA-OH or cisplatin as monotherapies.

In Vivo Efficacy Combination Therapy HPV+ HNSCC

Selective Induction of Apoptosis and Growth Inhibition in HPV+ Cancer Cells

S-30-hydroxygambogic acid exhibits a favorable selectivity window, demonstrating significant inhibition of cell growth and survival in HPV+ cells compared to HPV- cells, which is a desirable characteristic for targeted therapies [1]. It activates both overlapping and independent apoptotic pathways in HPV+ and HPV- oral cancer cells [2].

Selectivity Apoptosis HPV+ Oral Cancer

Optimal Research and Preclinical Application Scenarios for S-30-Hydroxygambogic Acid


Investigating Multidrug Resistance (MDR) Reversal in Hematological Malignancies

Given its ability to retain potent cytotoxicity against doxorubicin-resistant K562/R leukemia cells (IC50 = 4.49 µM, compared to doxorubicin's IC50 = 10.78 µM), S-30-hydroxygambogic acid is an ideal tool compound for dissecting mechanisms of multidrug resistance in chronic myelogenous leukemia and other hematological cancers [1]. Its activity in resistant models supports its use as a positive control or lead scaffold for developing MDR-reversal agents.

Targeting HPV E6 Oncoprotein in HPV-Positive Head and Neck and Cervical Cancers

S-30-hydroxygambogic acid is uniquely suited for research programs focused on HPV-driven carcinogenesis. As a specific inhibitor of the HPV E6 oncoprotein, it can be used to study E6-mediated degradation of tumor suppressors (p53, caspase 8) and to validate E6 as a therapeutic target in HPV+ HNSCC and cervical cancer models [2]. Its demonstrated selectivity for HPV+ over HPV- cells further enhances its utility in this niche application.

Developing Cisplatin-Sensitizing Combination Regimens for HPV+ HNSCC

With in vivo evidence showing that S-30-hydroxygambogic acid (0.6 mg/kg) significantly enhances the antitumor efficacy of cisplatin in HPV+ HNSCC xenografts (p = 0.0105), this compound should be prioritized for preclinical combination therapy studies [3]. It offers a research path to improve the response rates and reduce the required dosages of standard-of-care platinum-based chemotherapies in HPV-associated malignancies.

Structure-Activity Relationship (SAR) Studies of Caged Xanthone Epimers

The quantifiable difference in cytotoxic potency between the S- and R-epimers of 30-hydroxygambogic acid (e.g., R-epimer is 2.84-fold more potent against K562/S cells) establishes this pair as a valuable system for stereochemical SAR investigations [1]. Procurement of the pure S-epimer enables its use as a matched-pair control to elucidate the impact of C-2 stereochemistry on target engagement and downstream biological effects within the broader gambogic acid family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-30-Hydroxygambogic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.